

# Application Notes: Protocol for In Vivo Administration of ANG1005 in Mice

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## Compound of Interest

Compound Name: ANG1009

Cat. No.: B15605645

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Audience: Researchers, scientists, and drug development professionals.

Introduction ANG1005 (also known as paclitaxel trevatide or GRN1005) is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel across the blood-brain barrier (BBB). [1][2][3] The compound consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells and on various tumor cells, including glioma.[4][6] By engaging LRP1, ANG1005 undergoes receptor-mediated transcytosis to cross the BBB and enter the brain parenchyma.[4] Following cellular uptake, intracellular esterases cleave the bonds, releasing paclitaxel to exert its antimitotic function by stabilizing microtubules and inducing cell death.[1][7]

Preclinical studies in mouse models have demonstrated that ANG1005 enters the brain to a much greater extent than paclitaxel and can bypass the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[8] These studies have shown significant antitumor activity, including inhibition of tumor growth in xenograft models and increased survival in mice with orthotopic brain tumors.[8][9] This document provides a detailed protocol for the preparation and in vivo administration of ANG1005 in mice based on established preclinical efficacy studies.

## Data Presentation: ANG1005 Administration Parameters

The following table summarizes quantitative data from key preclinical studies for administering ANG1005 to mice.

Parameter	Details	Tumor Model	Source
Animal Model	Female Nude Mice	Subcutaneous U87 MG Glioblastoma & NCI-H460 Lung Carcinoma Xenografts	<a href="#">[9]</a>
Animal Model	Nude Mice	Intracerebral (Orthotopic) U87 MG Glioblastoma & NCI-H460 Lung Carcinoma	<a href="#">[9]</a>
Animal Model	Mice (strain not specified)	Intracerebral MDA-MB-231BR Breast Cancer Metastases	<a href="#">[10]</a>
Drug Formulation	ANG1005 powder dissolved in Solutol HS15 / Ringer's HEPES buffer (25/75, v/v)	Applicable to all models	<a href="#">[9]</a>
Route of Admin.	Intravenous (IV) bolus via tail vein	Subcutaneous Xenografts	<a href="#">[9]</a>
Route of Admin.	Intraperitoneal (IP) injection	Intracerebral (Orthotopic) Models	<a href="#">[9]</a>
Route of Admin.	Intravenous (IV) via femoral vein	Brain Metastases Model (for distribution studies)	<a href="#">[10]</a>
Dosage (IV)	20 mg/kg ANG1005 (equivalent to 10 mg/kg paclitaxel)	Subcutaneous U87 MG & NCI-H460 Xenografts	<a href="#">[9]</a>
Dosage (IP)	50 mg/kg ANG1005	Intracerebral U87 MG Model	<a href="#">[9]</a>
Dosage (IP)	20 mg/kg and 50 mg/kg ANG1005	Intracerebral NCI-H460 Model	<a href="#">[9]</a>

Dosage (IV)	10 mg/kg ANG1005	Brain Metastases Model (for distribution studies)	<a href="#">[10]</a>
Administration Schedule (IV)	Every third day for a total of five injections	Subcutaneous Xenografts	<a href="#">[9]</a>
Administration Schedule (IP)	Twice a week until terminal endpoints are reached	Intracerebral U87 MG Model	<a href="#">[9]</a>

## Experimental Protocols

### Protocol for ANG1005 Formulation

This protocol details the preparation of ANG1005 for injection, which notably avoids the use of Cremophor EL.[\[1\]](#)

#### Materials:

- ANG1005 powder
- Solutol® HS15 (non-ionic surfactant)
- Ringer's HEPES buffer
- Sterile, pyrogen-free vials
- Vortex mixer
- Microwave oven or water bath (65°C)
- Sterile syringes and filters (if required)

#### Methodology:

- Determine the total volume and concentration of the ANG1005 solution required for the experiment.

- Prepare the vehicle by mixing Solutol HS15 and Ringer's HEPES buffer in a 25:75 (v/v) ratio.
- In a sterile vial, weigh the required amount of ANG1005 powder.
- Add the Solutol HS15 portion of the vehicle (25% of the final volume) to the ANG1005 powder. Pre-heat the Solutol to 65°C before adding.
- Vortex the mixture vigorously to suspend the powder.
- Add the pre-heated (65°C) Ringer's HEPES buffer (75% of the final volume) to the vial.
- Heat the suspension to ensure complete solubilization. This can be achieved by using a microwave (5-10 cycles of 10 seconds each) or a heated water bath until the solution is clear.[\[9\]](#)
- Allow the formulation to cool to room temperature before administration.
- Verify the purity and stability of the final formulation via HPLC if possible, ensuring no significant degradation or precipitation has occurred.[\[9\]](#)

## Protocol for Intravenous (IV) Tail Vein Administration

This protocol is for systemic delivery of ANG1005 in a mouse xenograft model, as described for efficacy studies against subcutaneous tumors.[\[9\]](#)

### Materials:

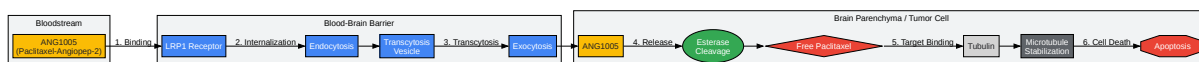
- Prepared ANG1005 formulation
- Mouse restrainer
- Heat lamp or warm water bath
- 70% Isopropyl alcohol wipes
- Sterile 27-30 gauge needles and 1 mL syringes
- Sharps container

### Methodology:

- Calculate the precise volume of the ANG1005 solution to be administered based on the mouse's body weight and the target dose (e.g., 20 mg/kg).
- Warm the mouse's tail using a heat lamp or by immersion in warm (not hot) water for 1-2 minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
- Place the mouse into an appropriate restrainer, leaving the tail exposed.
- Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
- Load the syringe with the calculated dose of ANG1005 and carefully remove any air bubbles.
- Identify one of the two lateral tail veins. Immobilize the tail with your non-dominant hand.
- Insert the needle (bevel up) into the vein at a shallow angle, starting towards the distal (far) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.
- Inject the solution slowly and steadily as a bolus. Observe for any swelling at the injection site, which would indicate an unsuccessful (subcutaneous) injection.
- After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
- Monitor the mouse for a few minutes to ensure hemostasis and for any immediate adverse reactions before returning it to its cage.
- Repeat administration according to the desired schedule (e.g., every third day for five doses).<sup>[9]</sup>

## Visualizations

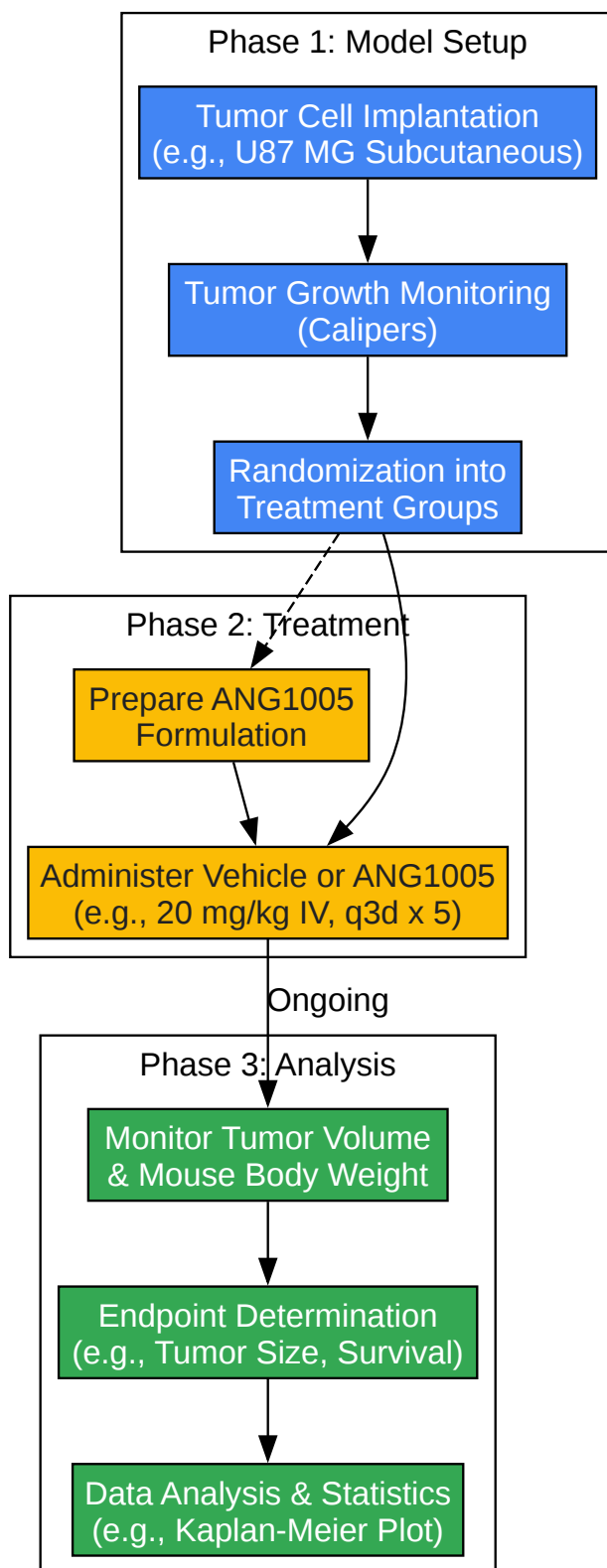
### Signaling and Uptake Pathway



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Caption: LRP1-mediated transcytosis and intracellular action of ANG1005.

## Experimental Workflow



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Caption: Workflow for in vivo efficacy testing of ANG1005 in a mouse xenograft model.



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